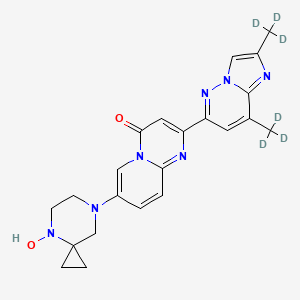
Nlrp3-IN-22
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nlrp3-IN-22 is a small molecule inhibitor targeting the NOD-like receptor protein 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a protein complex that plays a crucial role in the innate immune system by regulating the activation of caspase-1 and the production of pro-inflammatory cytokines such as interleukin-1β and interleukin-18 . Dysregulation of the NLRP3 inflammasome has been implicated in various inflammatory and autoimmune diseases, making it a significant target for therapeutic intervention .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Nlrp3-IN-22 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. . Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the efficiency and safety of the process. This includes optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques such as crystallization and chromatography . Quality control measures are also essential to ensure the consistency and reliability of the produced compound.
Análisis De Reacciones Químicas
Types of Reactions
Nlrp3-IN-22 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines and thiols) . Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions include various functionalized derivatives of this compound, which can be further modified to enhance its biological activity and pharmacokinetic properties .
Aplicaciones Científicas De Investigación
Nlrp3-IN-22 has a wide range of scientific research applications, including:
Mecanismo De Acción
Nlrp3-IN-22 exerts its effects by inhibiting the activation of the NLRP3 inflammasome. It binds to the NLRP3 protein, preventing its oligomerization and subsequent recruitment of the adaptor protein ASC and the effector caspase-1 . This inhibition blocks the cleavage of pro-interleukin-1β and pro-interleukin-18, thereby reducing the production of these pro-inflammatory cytokines . The molecular targets and pathways involved include the NLRP3 protein, ASC, and caspase-1 .
Comparación Con Compuestos Similares
Nlrp3-IN-22 is compared with other NLRP3 inhibitors such as MCC950, CY-09, and OLT1177 . While all these compounds target the NLRP3 inflammasome, this compound is unique in its binding affinity and specificity for the NLRP3 protein . This uniqueness makes it a valuable tool for studying the NLRP3 inflammasome and developing new therapeutic strategies.
List of Similar Compounds
- MCC950
- CY-09
- OLT1177
This compound stands out due to its distinct chemical structure and mechanism of action, offering potential advantages in terms of efficacy and safety .
Propiedades
Fórmula molecular |
C19H12F3NO4S |
|---|---|
Peso molecular |
407.4 g/mol |
Nombre IUPAC |
4-[(Z)-[2,4-dioxo-3-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazolidin-5-ylidene]methyl]benzoic acid |
InChI |
InChI=1S/C19H12F3NO4S/c20-19(21,22)14-3-1-2-12(8-14)10-23-16(24)15(28-18(23)27)9-11-4-6-13(7-5-11)17(25)26/h1-9H,10H2,(H,25,26)/b15-9- |
Clave InChI |
OAXNDSJPJLNUFM-DHDCSXOGSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)C(F)(F)F)CN2C(=O)/C(=C/C3=CC=C(C=C3)C(=O)O)/SC2=O |
SMILES canónico |
C1=CC(=CC(=C1)C(F)(F)F)CN2C(=O)C(=CC3=CC=C(C=C3)C(=O)O)SC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-fluoro-5-methyl-4-[methyl-[1-[(1R)-1-phenylethyl]piperidin-4-yl]amino]-N-pyrimidin-2-ylbenzenesulfonamide](/img/structure/B12376485.png)


![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(1-quinolin-3-yltriazol-4-yl)ethanesulfonamide](/img/structure/B12376502.png)



![2-[2-[6-(2-Methylpropoxy)pyridin-3-yl]-1,3-thiazol-4-yl]benzoic acid](/img/structure/B12376519.png)

![13-[7-(8-ethyl-7-fluoro-3-hydroxynaphthalen-1-yl)-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-5-methyl-5,8,9,13-tetrazatricyclo[7.5.0.02,7]tetradeca-1,7-dien-6-one](/img/structure/B12376521.png)

